molecular formula C13H12ClNO B1313879 2-(Benzyloxy)-3-chloroaniline CAS No. 59360-19-9

2-(Benzyloxy)-3-chloroaniline

Cat. No. B1313879
CAS RN: 59360-19-9
M. Wt: 233.69 g/mol
InChI Key: CFYGYYBYROQCQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the mechanism, the products formed, and the yield of the product .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

2-(Benzyloxy)-3-chloroaniline has been explored in the synthesis of biologically active compounds. For instance, its derivatives, synthesized through various chemical reactions, have shown significant antibacterial activity against bacteria like Escherichia coli and Staphylococcus aureus (Hawaiz & Samad, 2012).

Safe and Convenient Synthesis

The compound has been the subject of studies aiming to develop safe, convenient, and large-scale synthesis methods. A notable example is the reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl2, which results in high-yield, high-purity 2-(Benzyloxy)-3-chloroaniline, suitable for kilogram-scale synthesis (Chen, Nilsen, Choudhury & Sorgi, 2008).

Environmental Science and Technology

Research in environmental science has included the study of chloroaniline-based compounds, like 2-(Benzyloxy)-3-chloroaniline, as contaminants in aquatic and terrestrial environments. These studies focus on their biodegradation in different environmental conditions, offering insights into potential bioremediation strategies (Kuhn & Suflita, 1989).

Crystallography and Structural Analysis

2-(Benzyloxy)-3-chloroaniline has been used in crystallographic studies to understand molecular structures and interactions. For instance, its derivatives have been analyzed for their crystal and molecular structures, revealing insights into molecular planarity and intermolecular forces (Chen, Xu, Liu & Xu, 1995).

Photophysical Properties

The compound has been used in the study of photophysical properties, particularly in the context of luminescence. Research on lanthanide coordination compounds, for instance, has utilized derivatives of 2-(Benzyloxy)-3-chloroaniline to test the influence of electron-releasing or withdrawing substituents on luminescent properties (Sivakumar, Reddy, Cowley & Vasudevan, 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include precautions to be taken while handling the compound .

Future Directions

This involves discussing potential future research directions. It may include potential applications of the compound, unanswered questions about its properties or reactivity, or ways to improve its synthesis .

properties

IUPAC Name

3-chloro-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYGYYBYROQCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-chloroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Rugen - 2022 - ediss.uni-goettingen.de
The humble beginnings of the art of total synthesis lie in the 19th century. For a long time, it was believed that for the synthesis of organic substances a metaphysical force called vis …
Number of citations: 0 ediss.uni-goettingen.de

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